N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-9-10(7-16-18)13-11(14-4-5-15-13)8-17-22(19,20)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKBCJHIWDWPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Construction of the Pyrazine Ring: The pyrazine ring is often formed via cyclization reactions involving diamines and dicarbonyl compounds.
Linking the Pyrazole and Pyrazine Rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and pyrazine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Thiophene Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide exhibit notable antibacterial properties. For instance, pyrazole derivatives have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies revealed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, indicating strong antibacterial efficacy .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 4a | 0.30 | Bacillus subtilis |
Antiviral Applications
The antiviral potential of pyrazole derivatives has been explored extensively. Studies indicate that these compounds can inhibit viral replication in various models. For example, certain pyrazole derivatives have shown effectiveness against HIV and measles virus, with EC50 values indicating potent antiviral activity . The structure of this compound may facilitate interactions with viral enzymes or receptors, enhancing its efficacy.
Table 2: Antiviral Activity of Pyrazole Derivatives
| Compound | Virus Targeted | EC50 (nM) |
|---|---|---|
| Compound A | HIV | 50 |
| Compound B | Measles Virus | 60 |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Compounds featuring the pyrazole and thiophene moieties have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further development.
Case Study: Anticancer Activity
A study evaluated a series of pyrazole derivatives for their anticancer effects on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 μM, suggesting a robust anticancer activity .
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Pyrimidine/Pyrazine-Based Analogues
Compounds with pyrimidine or pyrazine cores and sulfonamide/thiophene substituents are common in medicinal chemistry. Key examples from the literature include:
Key Differences :
Benzene Sulfonamide Derivatives
Thiadiazole-linked pyrazole benzene sulfonamides (e.g., compounds 6a-o in ) share sulfonamide functionality but differ in core structure:
Key Differences :
Thiophene Sulfonamide Analogues
describes sulfonamides with benzo[d]thiazole-thiophene hybrids (e.g., compounds 94–101), which share the thiophene-sulfonamide moiety but differ in other substituents:
Key Differences :
- The benzo[d]thiazole group in compounds increases rigidity and planarity, which could enhance binding to flat enzymatic pockets (e.g., anthrax lethal factor). In contrast, the target compound’s pyrazine-methylpyrazole system introduces conformational flexibility .
- The absence of a benzo[d]thiazole moiety in the target compound may reduce cytotoxicity risks associated with aromatic fused-ring systems.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N7O2S, with a molecular weight of 395.44 g/mol. The compound features a thiophene ring, a pyrazole moiety, and a sulfonamide functional group, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that related pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Pyrazole-based compounds have been investigated for their anticancer properties. For example, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition . The compound's ability to induce apoptosis in cancer cells has also been noted.
- Enzyme Inhibition : The compound may act as an inhibitor for several key enzymes involved in cancer progression and inflammation. For example, certain pyrazole derivatives have been identified as potent inhibitors of Aurora-A kinase and CDK2, which are critical in cell cycle regulation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : The presence of the pyrazole moiety enhances binding affinity to enzyme active sites, facilitating competitive inhibition.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can modulate ROS levels, contributing to their antioxidant properties and potential therapeutic effects against oxidative stress-related diseases .
Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of related pyrazole compounds, derivatives were tested against a panel of bacteria and fungi. The results indicated that specific compounds exhibited strong bactericidal activity with MIC values significantly lower than standard antibiotics .
Anticancer Activity
A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. One notable compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells, showcasing its potential as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17N7O2S |
| Molecular Weight | 395.44 g/mol |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Anticancer IC50 (A549) | 49.85 μM |
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| N-(pyrazolyl)thiophene derivative | Antimicrobial | MIC: 0.22 μg/mL |
| Pyrazole-based anticancer agent | Anticancer | IC50: 49.85 μM |
Q & A
Q. What are the optimized synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally analogous sulfonamides often involves nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF is a common base-solvent system for thiol-alkylation reactions, as seen in the synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives . Optimizing stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) and reaction time (room temperature, 12–24 hours) can improve yields. Parallel purification techniques, such as column chromatography with ethyl acetate/hexane gradients, are critical for isolating sulfonamide derivatives .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming regioselectivity in pyrazine and pyrazole rings. Mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%). For sulfonamide moieties, IR spectroscopy can confirm S=O stretching vibrations (1150–1350 cm⁻¹) . X-ray crystallography, as applied to related pyrazolone-thiophene hybrids, resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives targeting specific biological pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide reactivity. Molecular docking against protein targets (e.g., kinases or enzymes) identifies binding affinities. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to prioritize derivatives with optimal bioactivity . Machine learning models trained on structural descriptors (e.g., logP, topological polar surface area) can predict pharmacokinetic properties .
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. To address this:
Q. How can Design of Experiments (DoE) optimize reaction parameters for large-scale synthesis?
- Methodological Answer : A factorial design (e.g., 2³ or 3³) evaluates variables like temperature, catalyst loading, and solvent polarity. For instance, a Central Composite Design (CCD) was used to optimize triazole-thione synthesis, reducing reaction steps by 30% while maintaining >90% yield . Response Surface Methodology (RSM) models interactions between variables, enabling predictive scaling from milligram to gram quantities .
Key Research Challenges
- Stereochemical Control : The pyrazine-pyrazole linkage may exhibit rotational isomerism, requiring dynamic NMR or NOESY for analysis .
- Biological Selectivity : Off-target effects in kinase assays necessitate structure-activity relationship (SAR) studies with systematic substitution (e.g., fluorination at thiophene positions) .
- Environmental Impact : Assess biodegradability via OECD 301F guidelines to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
